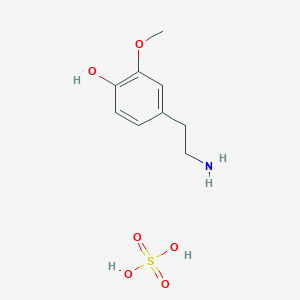

4-(2-Aminoethyl)-2-methoxyphenol;sulfuric acid

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 4-(2-Aminoethyl)-2-methoxyphenol-related compounds often involves the Schiff bases reduction route, producing compounds with significant structural diversity and complexity. These compounds demonstrate the versatility of 4-(2-Aminoethyl)-2-methoxyphenol derivatives.Molecular Structure Analysis

The molecular structures of derivatives related to 4-(2-Aminoethyl)-2-methoxyphenol are characterized by unique crystalline forms. These interactions include hydrogen bonding and secondary intermolecular forces, highlighting the compound’s structural versatility and potential for forming diverse molecular assemblies.Chemical Reactions Analysis

Chemical reactions involving 4-(2-Aminoethyl)-2-methoxyphenol derivatives are key to understanding their reactivity and functional capabilities. The compound’s ability to participate in various chemical reactions, including Schiff base formation and subsequent transformations, underpins its utility in synthesizing a wide range of materials.Physical and Chemical Properties Analysis

The physical properties of 4-(2-Aminoethyl)-2-methoxyphenol and its derivatives, such as melting points, solubility, and crystalline structure, are crucial for their practical applications. These properties are influenced by the compound’s molecular structure and intermolecular interactions. The chemical properties of 4-(2-Aminoethyl)-2-methoxyphenol derivatives, including their reactivity, stability, and interaction with other molecules, are fundamental to their application in chemical synthesis and material science.Wissenschaftliche Forschungsanwendungen

Sulfur-containing Compounds in Pineapple Fruit

Research on pineapple fruit has identified sulfur-containing compounds with potential anti-browning and skin whitening applications. Zheng et al. (2010) isolated compounds from pineapple fruits that showed inhibitory activities against tyrosinase, an enzyme involved in melanin production. These findings suggest potential cosmetic applications for similar sulfur-containing compounds (Zong-Ping Zheng et al., 2010).

Corrosion Inhibition

Bouklah et al. (2006) studied the application of 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole as a corrosion inhibitor for mild steel in sulfuric acid media. This research highlights the importance of sulfur-containing compounds in protecting metals from corrosion, indicating a possible application area for related compounds (M. Bouklah et al., 2006).

Safety and Hazards

The compound “4-(2-Aminoethyl)-2-methoxyphenol” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been classified as having acute oral toxicity, acute dermal toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Zukünftige Richtungen

Future research could focus on minimizing non-radiative recombination losses and boosting the efficiency of light-emitting diodes (LEDs) based on metal halide perovskites . These LEDs have shown great promise for next-generation display technology as they offer high color purity, satisfy Rec. 2020, and have low-cost solution processability .

Wirkmechanismus

Target of action

Many compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Mode of action

The interaction of these compounds with their targets can result in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical pathways

Compounds like dopamine, which has a similar structure, are synthesized from the amino acid tyrosine in a two-step enzymatic process. The first step involves the conversion of tyrosine into L-DOPA, catalyzed by tyrosine hydroxylase. The second step produces dopamine by decarboxylation of DOPA .

Pharmacokinetics

The pharmacokinetics of a compound refers to how it is absorbed, distributed, metabolized, and excreted (ADME) in the body. For example, dopamine shows rapid absorption and elimination . .

Result of action

The molecular and cellular effects of a compound’s action can vary widely. For instance, dopamine acts as a catecholamine releasing agent, resulting in non-psychoactive peripheral sympathomimetic effects following ingestion .

Action environment

The action, efficacy, and stability of a compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of certain compounds .

Biochemische Analyse

Biochemical Properties

4-(2-Aminoethyl)-2-methoxyphenol;sulfuric acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with dopamine receptors, which are part of the G-protein-coupled receptor superfamily . These interactions are crucial for modulating synaptic transmission and various cellular processes. The compound’s interaction with these receptors can influence several key functions in the brain, such as motor output, motivation, reward, learning, memory, and endocrine regulation .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of dopamine receptors, which play a critical role in cell signaling pathways . This modulation can lead to changes in gene expression and alterations in cellular metabolism, impacting various physiological and pathological conditions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to dopamine receptors, leading to the activation or inhibition of these receptors . This binding interaction can result in changes in gene expression and enzyme activity, influencing various cellular processes. Additionally, the compound’s interaction with other biomolecules, such as enzymes involved in dopamine synthesis and metabolism, further contributes to its molecular mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound’s stability and degradation can impact its long-term effects on cellular function . For instance, the compound may degrade over time, leading to a decrease in its efficacy. Additionally, long-term exposure to the compound can result in changes in cellular function, such as alterations in gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have beneficial effects, such as modulating dopamine receptor activity and improving cognitive function . At higher doses, the compound may exhibit toxic or adverse effects, such as neurotoxicity and alterations in cellular metabolism . These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors involved in dopamine synthesis and metabolism . For example, the compound can influence the activity of tyrosine hydroxylase, an enzyme critical for dopamine synthesis . Additionally, the compound’s interaction with other metabolic enzymes can affect metabolic flux and metabolite levels, further influencing its biochemical properties .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . For instance, the compound can be transported across cell membranes through specific transporters, influencing its localization and accumulation within cells . Additionally, the compound’s interaction with binding proteins can affect its distribution within tissues, further impacting its biochemical properties .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be localized to specific compartments or organelles within cells, such as the cytoplasm or mitochondria . This localization is often directed by targeting signals or post-translational modifications, which ensure that the compound reaches its site of action . The subcellular localization of the compound can influence its activity and function, further contributing to its biochemical properties .

Eigenschaften

IUPAC Name |

4-(2-aminoethyl)-2-methoxyphenol;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2.H2O4S/c1-12-9-6-7(4-5-10)2-3-8(9)11;1-5(2,3)4/h2-3,6,11H,4-5,10H2,1H3;(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLYJFZMFOSDARY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CCN)O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

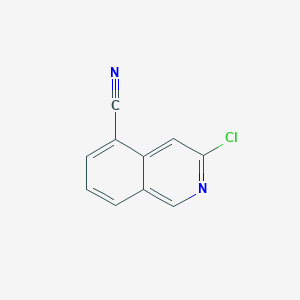

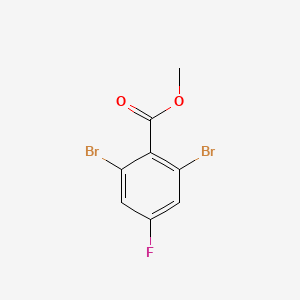

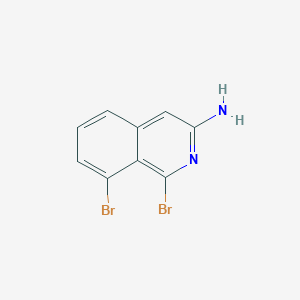

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

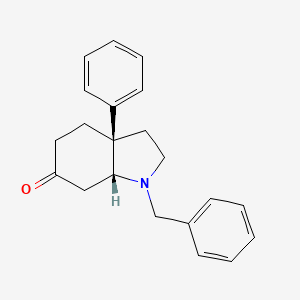

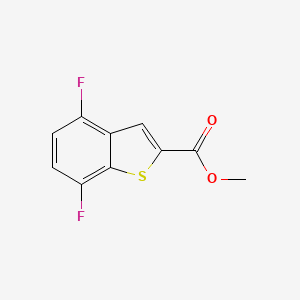

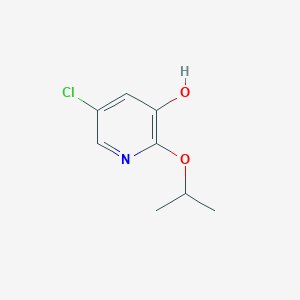

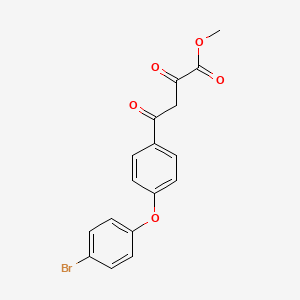

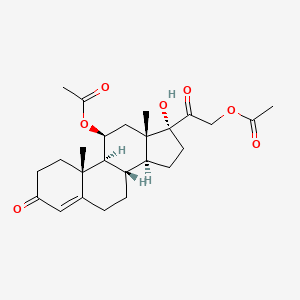

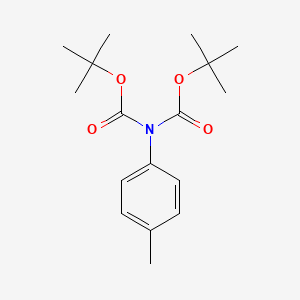

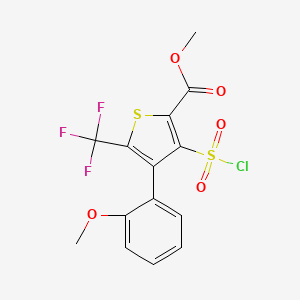

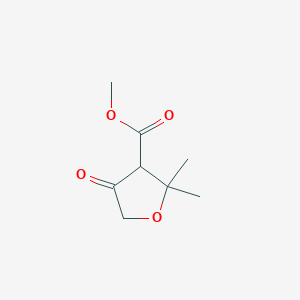

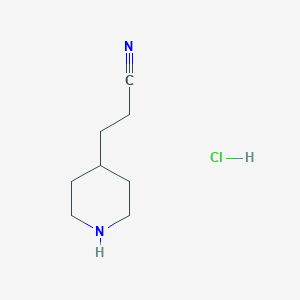

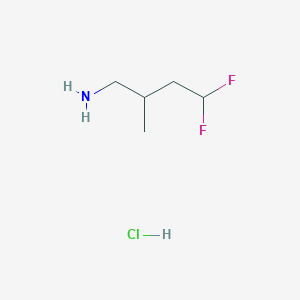

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1435267.png)